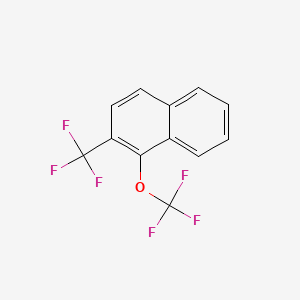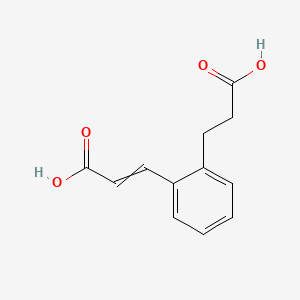
(E)-3-(2-(2-Carboxyethyl)phenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-(2-Carboxyethyl)phenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids. This compound is characterized by the presence of a carboxyethyl group attached to a phenyl ring, which is further conjugated with an acrylic acid moiety. The compound’s structure allows it to participate in various chemical reactions, making it a valuable substance in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(2-Carboxyethyl)phenyl)acrylic acid typically involves the reaction of 2-(2-carboxyethyl)phenylboronic acid with an appropriate acrylic acid derivative under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the coupling process. The reaction mixture is usually heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more efficient and cost-effective.
化学反応の分析
Types of Reactions
(E)-3-(2-(2-Carboxyethyl)phenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
(E)-3-(2-(2-Carboxyethyl)phenyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactive functional groups.
作用機序
The mechanism of action of (E)-3-(2-(2-Carboxyethyl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carboxyethyl and acrylic acid moieties allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. This can lead to changes in biochemical pathways and cellular processes, making the compound a valuable tool in both research and therapeutic applications.
類似化合物との比較
Similar Compounds
Acrylic Acid: A simpler unsaturated carboxylic acid with similar reactivity but lacking the phenyl and carboxyethyl groups.
Phenylacrylic Acid: Similar structure but without the carboxyethyl group, leading to different reactivity and applications.
Cinnamic Acid: Contains a phenyl ring conjugated with an acrylic acid moiety but lacks the carboxyethyl group.
Uniqueness
(E)-3-(2-(2-Carboxyethyl)phenyl)acrylic acid is unique due to the presence of both the carboxyethyl and acrylic acid groups, which confer distinct reactivity and potential for diverse applications. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C12H12O4 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
3-[2-(2-carboxyethenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H12O4/c13-11(14)7-5-9-3-1-2-4-10(9)6-8-12(15)16/h1-5,7H,6,8H2,(H,13,14)(H,15,16) |
InChIキー |
HBJOPABBRWNDOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCC(=O)O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine](/img/structure/B14051373.png)
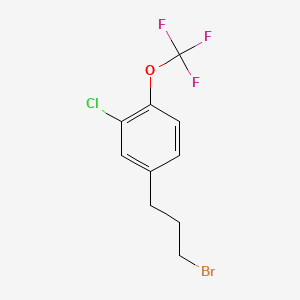
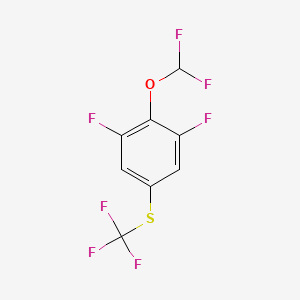

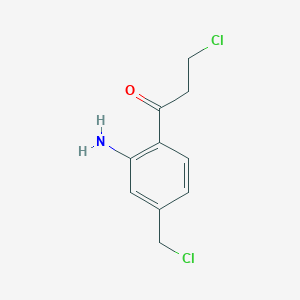
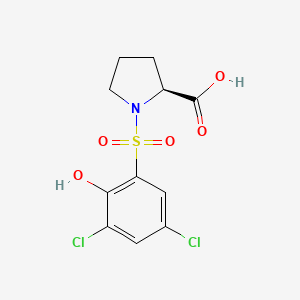

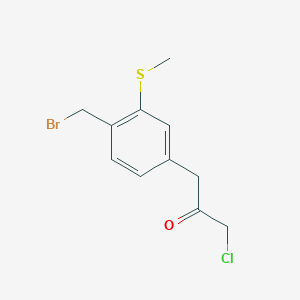
![1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14051418.png)
